An In-depth Technical Guide to 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1509933-98-5)
An In-depth Technical Guide to 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1509933-98-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one, a halogenated pyridinone derivative with potential applications in medicinal chemistry and organic synthesis. The document details its physicochemical properties, plausible synthetic routes, and potential for further functionalization. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its chemical nature and utility as a building block in the development of novel molecular entities.
Introduction
5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in pharmaceutical research. The pyridinone scaffold is a privileged structure, appearing in numerous biologically active molecules. The presence of both bromo and chloro substituents on the pyridinone ring of this compound offers multiple reaction sites for further chemical modification, making it a potentially versatile intermediate in the synthesis of more complex molecules. The N-methylation provides stability and influences the compound's electronic properties and solubility.
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations, opening avenues for the creation of diverse chemical libraries for drug discovery and material science applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is presented in Table 1. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Table 1: Physicochemical Properties of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one
| Property | Value | Source |
| CAS Number | 1509933-98-5 | Multiple Suppliers |
| Molecular Formula | C₆H₅BrClNO | Sigma-Aldrich, Fluorochem[1][2] |
| Molecular Weight | 222.47 g/mol | Sigma-Aldrich, Fluorochem[1][2] |
| Physical Form | Off-white to yellow powder/solid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich, Fluorochem[1][2] |
| InChI Key | WIIJFAZUAYFFSH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Canonical SMILES | CN1C=C(C(=O)C=C1Cl)Br | |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Storage Temperature | 0-8 °C or Room Temperature | Sigma-Aldrich, Fluorochem[1][3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could commence from a readily available starting material such as 2-chloro-4-hydroxypyridine. The synthesis would likely involve a bromination step followed by N-methylation.
Caption: Reactivity sites of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one.
Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridinones are a well-established class of compounds in medicinal chemistry. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.
While no specific biological activities have been reported for 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one itself, its structural motifs are present in compounds with a wide range of therapeutic applications. For instance, substituted pyridinones have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.
The potential to use this molecule as a scaffold for the synthesis of novel compounds makes it a valuable tool for lead generation and optimization in drug discovery programs targeting various diseases.
Safety and Handling
Based on information from chemical suppliers, 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Hazard Statements (Globally Harmonized System):
-
H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a promising, yet underexplored, chemical entity. Its polysubstituted and halogenated pyridinone core presents a rich platform for synthetic diversification. While a comprehensive experimental characterization is still lacking in the public domain, this guide has provided a consolidated overview of its known properties and a scientifically grounded perspective on its synthesis and potential applications. As a versatile building block, this compound holds significant potential for the development of novel therapeutics and functional materials. Further research into the synthesis, reactivity, and biological activity of this molecule is warranted to fully unlock its potential.
